Product packaging for Isaglidole(Cat. No.:CAS No. 110605-64-6)

Isaglidole

Cat. No.: B034443
CAS No.: 110605-64-6
M. Wt: 220.25 g/mol
InChI Key: ZLVARELBORDLAV-UHFFFAOYSA-N
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Description

Isaglidole is a potent and selective ATP-sensitive potassium (KATP) channel blocker, presenting a valuable tool for cardiovascular and metabolic research. Its primary mechanism of action involves the inhibition of KATP channels in pancreatic beta-cells and vascular smooth muscle. This blockade promotes membrane depolarization, leading to insulin secretion in pancreatic islet studies and vasoconstriction in vascular research models. Consequently, this compound is extensively utilized in preclinical research to investigate the pathophysiology and potential treatment avenues for Type 2 diabetes, hyperinsulinemia, and related cardiovascular complications. Its high selectivity makes it an essential pharmacological probe for elucidating the complex roles of KATP channels in cellular excitability, hormone release, and vascular tone regulation. Researchers employ this compound to explore novel mechanisms for regulating insulin secretion and to study coronary vasospasm and other vascular disorders, providing critical insights into cell signaling pathways and drug discovery. This product is intended for research purposes by qualified laboratory professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13FN4 B034443 Isaglidole CAS No. 110605-64-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110605-64-6

Molecular Formula

C11H13FN4

Molecular Weight

220.25 g/mol

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)-4-fluoro-1,3-dihydroisoindol-2-amine

InChI

InChI=1S/C11H13FN4/c12-10-3-1-2-8-6-16(7-9(8)10)15-11-13-4-5-14-11/h1-3H,4-7H2,(H2,13,14,15)

InChI Key

ZLVARELBORDLAV-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F

Canonical SMILES

C1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F

Other CAS No.

110605-64-6

Origin of Product

United States

Pharmacological Mechanisms of Isaglidole at the Molecular Level

Investigation of Glycogen (B147801) Phosphorylase Modulation by Isaglidole

Glycogen phosphorylase (GP) is a pivotal enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate, which can then be converted to glucose-6-phosphate for energy metabolism wikipedia.orgfishersci.ca. This enzyme catalyzes the rate-limiting step in glycogen degradation in animals wikipedia.org. Glycogen phosphorylase activity is tightly regulated through allosteric control and reversible phosphorylation wikipedia.org. Phosphorylase kinase (PhK) activates GP by phosphorylating specific serine residues, shifting the enzyme to its more active 'a' form from the less active 'b' form citeab.com.

This compound has been identified among compounds that modulate glycogen phosphorylase wikipedia.org. This suggests a potential role in influencing glycogen breakdown, which could impact glucose availability. However, the precise molecular mechanism by which this compound modulates glycogen phosphorylase, whether through direct inhibition, allosteric regulation, or indirect pathways, along with quantitative data supporting this modulation, is not detailed in the available search results.

Characterization of Beta3-Adrenergic Receptor Agonism by this compound

The beta3-adrenergic receptor (β3-AR) is a G-protein coupled receptor predominantly expressed on the surface of adipocytes (fat cells) and smooth muscle cells, including those in the bladder wall fishersci.com. Activation of β3-ARs stimulates the metabolism of adipose tissue and promotes the activation of adenylyl cyclase fishersci.com. In rodents, β3-AR activation also stimulates thermogenesis in brown adipose tissue, a process that generates heat fishersci.com. β3-AR agonists are being explored as potential therapeutic targets for various conditions, including metabolic, cardiovascular, urinary, and ocular diseases nih.gov.

This compound is explicitly categorized as a beta3-adrenergic receptor agonist fishersci.comguidetoimmunopharmacology.org. This classification implies that this compound may activate β3-ARs, potentially leading to increased lipolysis (fat breakdown) and energy expenditure. Despite its classification, specific data on this compound's agonistic potency (e.g., EC50 values) or selectivity for β3-AR over other adrenergic receptor subtypes is not provided in the examined literature.

Potential Interactions of this compound with Other Metabolic Regulatory Enzymes

Glucokinase (GK), also known as hexokinase IV, is a crucial enzyme primarily found in pancreatic β-cells and liver parenchymal cells, where it functions as a glucose sensor wikipedia.org. It catalyzes the phosphorylation of glucose to glucose-6-phosphate, the initial step in glucose metabolism wikipedia.org. Glucokinase activators (GKAs) enhance the enzyme's affinity for glucose by binding to an allosteric site, leading to a lower glucose threshold for activation wikipedia.org. This heightened sensitivity promotes increased glucose uptake and metabolism in the liver and boosts insulin (B600854) secretion from the pancreas, thereby contributing to blood glucose regulation wikipedia.orgwikipedia.org. GKAs have demonstrated efficacy in lowering blood glucose levels in animal models of type 2 diabetes wikipedia.org.

This compound is reported to be a glucokinase activator fishersci.cawikipedia.orgcharchem.org. This suggests that this compound could enhance glucose phosphorylation and subsequent metabolic pathways, potentially aiding in glucose homeostasis. However, specific experimental data detailing the extent of this compound's glucokinase activation or its precise allosteric binding characteristics are not available in the provided search results.

11-Beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a significant role in glucocorticoid metabolism, particularly in the liver and adipose tissue uni.lu. It catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, thereby amplifying intracellular glucocorticoid action uni.luuni.lu. Elevated 11β-HSD1 activity is associated with increased glucocorticoid exposure in tissues, contributing to features of metabolic syndrome, including obesity and disorders in glucose and lipid metabolism uni.lu. Inhibition of 11β-HSD1 is considered a promising therapeutic strategy for these conditions, as it can ameliorate glucose and lipid profiles uni.lu.

This compound is listed as an inhibitor of 11β-HSD1 wikipedia.org. This inhibitory action could potentially reduce local cortisol levels in target tissues, thereby mitigating adverse metabolic effects associated with excessive glucocorticoid activity. Nevertheless, specific quantitative data, such as the IC50 of this compound against 11β-HSD1 or detailed studies on its inhibitory mechanism, were not found in the provided search results.

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master regulator of cellular energy homeostasis guidetopharmacology.org. It is activated when cellular ATP levels decrease (or AMP:ATP ratio increases) due to metabolic stresses guidetopharmacology.orgwikipedia.org. Once activated, AMPK switches on catabolic pathways that generate ATP (e.g., fatty acid oxidation, glycolysis) and simultaneously switches off ATP-consuming anabolic pathways (e.g., protein, fatty acid, and glycogen synthesis, gluconeogenesis) guidetopharmacology.orgnih.gov. AMPK plays a critical role in whole-body glucose and lipid metabolism, influencing various peripheral tissues like skeletal muscle, liver, and adipose tissue nih.gov.

This compound is mentioned in patent literature as an anti-diabetic agent, where AMP-activated protein kinase is highlighted as a regulator of carbohydrate and fatty acid metabolism, and its activation leads to beneficial metabolic effects h-its.org. While this compound is associated with anti-diabetic properties, and AMPK is a known target for such agents, direct detailed research findings or data demonstrating this compound's specific engagement with or activation of the AMPK pathway are not explicitly provided in the search results.

Preclinical Pharmacodynamic Profiling of Isaglidole

In Vitro Pharmacological Studies of Isaglidole

In vitro studies are fundamental for understanding a compound's direct interactions with molecular targets and its effects on cellular functions outside a living organism. They offer controlled environments to assess specific mechanisms google.comgoogleapis.com.

Cellular and subcellular target engagement assays are designed to confirm that a compound physically interacts with its intended molecular target within a living cell and to quantify the extent of this interaction google.comgoogle.comnih.gov. These assays are crucial for establishing the mechanism of action and for guiding structure-activity relationships in drug discovery. Common methodologies include:

Cellular Thermal Shift Assay (CETSA): This label-free technique exploits the principle that ligand binding can increase a protein's thermal stability, allowing for the assessment of drug binding in a physiological context google.com.

Bioluminescence Resonance Energy Transfer (BRET) Assays (e.g., NanoBRET® Target Engagement): These assays measure the binding between a target protein and a small molecule in live cells, providing insights into target occupancy, compound affinity, residence time, and cell permeability nih.gov.

Quantitative Proteomics: Techniques like mass spectrometry can be used to identify and quantify changes in protein expression or post-translational modifications upon compound treatment, indicating target modulation or pathway engagement google.com.

While this compound is described as a modulator of GPR119 and an alpha-adrenoceptor antagonist scribd.comgoogleapis.comepo.org, specific detailed research findings or data tables from cellular and subcellular target engagement assays for this compound are not available in the provided search results.

Traditional two-dimensional (2D) cell cultures often fail to fully capture the complexity of in vivo systems. Therefore, complex in vitro models like 3D cell cultures and organoid systems are increasingly utilized to provide more physiologically relevant insights into cellular behavior, disease progression, and therapeutic response epo.org. These models better mimic the architecture, heterogeneity, and cell-cell interactions seen in human tissues.

3D Cell Cultures (Spheroids): These models allow cells to grow in a three-dimensional arrangement, promoting cell-cell and cell-matrix interactions that are more representative of in vivo tissues.

Organoid Systems: Self-organizing 3D cell cultures derived from stem cells or primary tissues that recapitulate key aspects of organ architecture and function. They are particularly useful for modeling complex diseases, including metabolic conditions, and for drug screening epo.org.

This compound has been associated with enhancing glucose-induced insulin (B600854) release (GIR) in in vitro contexts googleapis.com. However, specific detailed research findings or data tables from functional assays utilizing complex in vitro models for this compound are not available in the provided search results.

Cellular and Subcellular Target Engagement Assays for this compound

Non-Human In Vivo Preclinical Pharmacodynamic Assessments of this compound

In vivo preclinical studies in non-human animal models are essential to evaluate the systemic effects of a compound, including its pharmacodynamic profile, in a complex biological system before human testing google.comjustia.com. These studies help to understand how a drug behaves within a whole organism and its impact on disease-relevant biomarkers and physiological functions.

The selection of appropriate animal models is crucial for the translatability of preclinical findings to human conditions. Models are chosen based on their ability to mimic aspects of the human disease or physiological system relevant to the drug's mechanism of action. Common animal models include rodents (e.g., mice, rats) and non-rodent species (e.g., canines, non-human primates). Advances in genetic engineering allow for the creation of models that more accurately reflect human diseases justia.com.

This compound has been studied in diabetic rodent models, where it was observed to stimulate glucose-induced insulin release googleapis.com. However, specific detailed information regarding the selection criteria, exact animal models used, study designs, or quantitative data on the application of these models for this compound evaluation is not available in the provided search results.

Assessment of target modulation in preclinical animal models involves measuring the compound's effect on its intended biological target and downstream pathways in vivo. This can include monitoring changes in biomarkers, receptor occupancy, enzyme activity, or physiological responses that are indicative of the drug's pharmacodynamic activity. These assessments help to confirm that the compound is engaging its target in vivo and producing the desired biological effect.

As noted, this compound was observed to stimulate glucose-induced insulin release in diabetic rodents googleapis.com. However, specific detailed research findings, quantitative data, or comprehensive data tables on the assessment of target modulation in preclinical animal models treated with this compound are not available in the provided search results.

Synthetic Chemistry and Structure Activity Relationships of Isaglidole

Organic Synthesis Strategies for Isaglidole and its Analogues

The synthesis of complex organic molecules like this compound typically involves multi-step reactions, building the core structure from simpler precursors. While specific detailed synthetic routes for this compound are not extensively documented in readily accessible public literature, general principles of heterocyclic and imidazoline (B1206853) synthesis would apply to such a compound.

Given this compound's classification as an imidazoline derivative (4-fluoro-2-(2-imidazolin-2-ylamino)isoindoline), its core structure likely involves the formation of the isoindoline (B1297411) and imidazoline rings, followed by their linkage. General synthetic strategies for creating imidazoline rings often involve the cyclization of diamines or the reaction of nitriles with diamines. For isoindoline scaffolds, common approaches include cyclization reactions involving phthalimides or related precursors. The fluorine atom on the isoindoline ring would necessitate specific fluorination strategies or the use of pre-fluorinated building blocks.

While direct, established synthetic routes for this compound are not detailed in the public domain from the conducted searches, the synthesis of similar imidazoline-containing compounds often utilizes reactions such as:

Condensation reactions : Forming the imidazoline ring through the reaction of 1,2-diamines with carboxylic acids, esters, or their derivatives.

Cyclization reactions : Building the isoindoline core from suitable aromatic precursors, potentially involving ring closure via intramolecular reactions.

Cross-coupling reactions : Potentially used to link the isoindoline and imidazoline moieties, especially if pre-formed fragments are utilized.

The field of organic synthesis continuously evolves, with novel methodologies emerging to address challenges in efficiency, selectivity, and sustainability. For compounds like this compound, future explorations in synthetic chemistry could involve:

Catalytic approaches : Utilizing modern transition metal catalysis (e.g., palladium-catalyzed cross-coupling reactions) for efficient bond formation, particularly for connecting the complex heterocyclic systems.

Flow chemistry : Implementing continuous flow reactors for improved reaction control, safety, and scalability, potentially leading to more efficient production of this compound or its intermediates.

Green chemistry principles : Developing more environmentally benign synthetic routes, reducing solvent use, minimizing waste, and employing renewable reagents.

Photoredox catalysis : Exploring light-mediated reactions for new bond formations or functional group transformations, which can offer milder reaction conditions and novel reactivities.

These advanced methodologies, while not specifically documented for this compound, represent general trends in the synthesis of complex pharmaceutical compounds and their analogues.

Established Synthetic Routes for this compound Core Structures

Structure-Activity Relationship (SAR) Studies of this compound Congeners

This compound is recognized as an A2 antagonist and is often grouped with other imidazoline-based A2 antagonists such as midaglizole, deriglidole, idazoxan, efaroxan, and fluparoxan. researchgate.netgoogle.comnih.govnih.govmdpi.comgoogleapis.comresearchgate.netunimi.itucl.ac.be SAR studies aim to identify how changes in chemical structure affect biological activity, providing insights for drug design.

While specific, detailed SAR studies focusing solely on this compound are not widely published, general SAR principles for imidazoline-based alpha-2 adrenergic receptor ligands and imidazoline receptor ligands provide valuable insights. The imidazoline moiety itself is a significant pharmacophore in medicinal chemistry, playing a role in interactions with various receptors, including serotonin (B10506) receptors. researchgate.netmdpi.com

For imidazoline derivatives acting as alpha-2 adrenergic agonists or antagonists, studies on similar compounds have shown that:

Aromatic Ring Substitution : Modifications on the aromatic ring can significantly influence activity and selectivity. For instance, halogen substitution on the aromatic ring of indolin-2-yl imidazolines can lead to alpha-2 adrenergic antagonist activity without agonist effects. nih.gov

N-Alkyl Substituents : Changes in the size or nature of N-alkyl substituents on the imidazoline or related rings can also separate agonist and antagonist activities. nih.gov

Linker Region : The nature of the linker connecting the imidazoline ring to other parts of the molecule (in this compound's case, the isoindoline ring) is crucial for receptor binding and activity. For example, the insertion of an oxygen atom in the bridge between phenyl and imidazoline rings in some analogues has been shown to reverse activity from alpha-1 agonistic to alpha-2 antagonistic. researchgate.net

The precise structural determinants for this compound's antidiabetic activity, particularly its A2 antagonism, would likely involve a combination of these features, influencing its binding affinity and efficacy at the target receptors.

Rational drug design, guided by SAR data, aims to create new derivatives with improved potency, selectivity, and pharmacokinetic properties. For this compound and its congeners, rational design principles would focus on:

Modulating Receptor Selectivity : By systematically altering substituents on the isoindoline and imidazoline rings, researchers could aim to enhance selectivity for specific alpha-2 adrenergic receptor subtypes or imidazoline receptor subtypes, potentially reducing off-target effects.

Optimizing Binding Affinity : Introducing functional groups that form favorable interactions (e.g., hydrogen bonding, hydrophobic interactions, π-π stacking) with the receptor binding site can improve affinity.

Enhancing Metabolic Stability : Modifying metabolically labile sites within the molecule (e.g., introducing fluorine atoms or sterically hindering groups) can increase the compound's half-life in the body.

Improving Physicochemical Properties : Adjusting properties like lipophilicity (logP) and solubility through structural modifications can optimize absorption, distribution, metabolism, and excretion (ADME) characteristics. Quantitative Structure-Activity Relationship (QSAR) studies, which correlate physicochemical descriptors with biological activity, can be instrumental in this process.

These principles are broadly applied in medicinal chemistry to design analogues of known active compounds, even when specific detailed SAR for the lead compound is limited in public literature.

Identification of Structural Determinants for this compound's Biological Activity

Development and Characterization of this compound Analogues and Derivatives in Medicinal Chemistry

The development of analogues and derivatives is a cornerstone of medicinal chemistry, aiming to refine the pharmacological profile of a lead compound. For this compound, this would involve synthesizing structurally related compounds and rigorously characterizing their properties.

The process typically includes:

Synthesis of Analogues : Based on rational design principles derived from SAR insights (or general knowledge of the target receptor), various modifications are introduced to the core structure of this compound. These modifications could involve changes to the isoindoline ring, the imidazoline ring, or the linker connecting them.

Biological Evaluation : The synthesized analogues are then tested in relevant in vitro assays (e.g., receptor binding assays, functional assays for A2 antagonism) and in vivo models to assess their potency, efficacy, and selectivity.

Physicochemical Characterization : Essential properties such as solubility, stability, pKa, and lipophilicity (logP) are determined to predict and optimize their pharmacokinetic behavior.

Structural Characterization : Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are used to confirm the chemical structure and purity of the synthesized compounds. This is critical for establishing accurate SAR correlations.

Compound Information

The following table provides the chemical name and PubChem CID for this compound.

Analogues

General principles of synthetic chemistry involve the construction of organic compounds through various routes, including total synthesis and stereoselective synthesis. wikipedia.org The development of new synthetic methodologies and the creative adaptation of existing ones are crucial for overcoming synthetic challenges and preparing target molecules. nsf.gov Structure-Activity Relationships (SAR) in medicinal chemistry aim to understand how modifications to a chemical structure influence its biological activity. This understanding guides the design and synthesis of analogues with improved potency, selectivity, or pharmacokinetic properties. While the concept of SAR is fundamental to drug discovery, specific detailed research findings on the SAR of this compound analogues were not found within the provided search results.

Impurity Profiling and Purity Characterization Methodologies for this compound-related Compounds

Impurity profiling is a critical aspect of pharmaceutical analysis and quality control for Active Pharmaceutical Ingredients (APIs), including compounds like this compound. researchgate.netsepscience.com This process involves the detection, identification, structural elucidation, and quantitative determination of unwanted chemical substances that may be present with the API. researchgate.net Regulatory authorities, such as the International Council for Harmonisation (ICH) and the United States Food and Drug Administration (USFDA), mandate the identification and quantification of impurities exceeding a certain threshold, typically 0.1%. researchgate.net

Various analytical methodologies are employed for the purity characterization and impurity profiling of small molecule APIs:

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for separating complex mixtures and determining purity. researchgate.netalwsci.com Different modes, such as reverse-phase and ion-exchange chromatography, offer flexibility based on the compound's characteristics. alwsci.com Gas Chromatography (GC) is effective for analyzing volatile components and residual solvents. alwsci.com

Mass Spectrometry (MS): Often coupled with chromatographic techniques (e.g., LC-MS, GC-MS, LC-MS/Q-TOF), mass spectrometry provides high sensitivity and specificity for detecting and quantifying trace impurities. sepscience.comalwsci.compharmtech.compharmasalmanac.com Tandem MS (MS/MS) offers an additional layer of specificity, enabling the identification and quantification of impurities even in complex matrices. alwsci.com High-resolution mass spectrometry is particularly valuable for the structural elucidation of unknown impurities by providing accurate mass data and fragmentation patterns. sepscience.compharmtech.compharmasalmanac.com

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the identification and complete structural elucidation of impurities. researchgate.netpharmasalmanac.com Other spectroscopic methods like UV, IR, and Raman spectroscopy can also contribute to impurity characterization. researchgate.net

General Purity Criteria: While specific criteria for this compound's impurities were not detailed, general pharmaceutical purity standards often include achieving a high chromatographic purity (e.g., no less than 96-98%) and controlling the total impurity content. google.com The goal is to minimize impurities to acceptable levels to ensure the efficacy and safety of the pharmaceutical product. researchgate.netalwsci.com

It is important to note that the detailed impurity profiles and specific purity characterization methodologies for this compound itself are not extensively elaborated in the provided search results. The discussed methods represent general industry practices for small molecule APIs.

Impact of Isaglidole on Key Biochemical Pathways in Preclinical Models

Modulation of Carbohydrate Metabolic Pathways by Isaglidole

Carbohydrate metabolism is a complex network of biochemical processes that regulate the production, utilization, and storage of glucose, the primary energy source for most cells. Key pathways include hepatic glycogenolysis and gluconeogenesis, which are crucial for maintaining glucose homeostasis.

Hepatic glycogenolysis is the breakdown of glycogen (B147801) stored in the liver to release glucose into the bloodstream, a rapid response to falling blood glucose levels. taylorandfrancis.comttuhsc.edu This process is primarily regulated by glucagon (B607659) and epinephrine, which activate glycogen phosphorylase. ttuhsc.edumdpi.com Gluconeogenesis, on the other hand, is the synthesis of new glucose from non-carbohydrate precursors such as lactate, pyruvate, glycerol, and amino acids, predominantly occurring in the liver and kidneys, especially during prolonged fasting. taylorandfrancis.comtouchendocrinology.commdpi.com This pathway is critical for sustained glucose supply when glycogen stores are depleted. taylorandfrancis.com

Glucose homeostasis refers to the physiological balance of glucose levels in the blood, maintained through a sophisticated interplay of hormones like insulin (B600854) and glucagon, and various metabolic processes including glucose production (from liver and kidneys) and glucose disposal (in peripheral tissues like skeletal muscle). mdpi.comnih.govresearchgate.net Disruptions in glucose homeostasis are central to metabolic diseases such as diabetes. nih.govnih.gov Preclinical studies often investigate compounds' effects on parameters like fasting blood glucose, glucose tolerance, and insulin sensitivity.

Hepatic Glycogenolysis and Gluconeogenesis Regulation by this compound

Influence of this compound on Lipid Metabolism

Lipid metabolism encompasses the synthesis and degradation of lipids, including fatty acids and cholesterol, which are crucial for energy storage, membrane integrity, and signaling. Dysregulation of lipid metabolism is a hallmark of many metabolic diseases. frontiersin.orgnih.gov

Fatty acid oxidation (beta-oxidation) is the catabolic process that breaks down fatty acids into acetyl-CoA, generating significant amounts of ATP, particularly in tissues with high energy demands like the heart. libretexts.org Fatty acid synthesis, conversely, is an anabolic process where acetyl-CoA is converted into fatty acids, primarily occurring in the cytosol of liver and adipose tissue cells, especially during caloric abundance. nih.govnih.govcuni.cz These two pathways are reciprocally regulated to maintain lipid balance. nih.gov

This compound has been broadly associated with "lipid metabolism disorders" in patent applications, suggesting a potential role in modulating these processes. googleapis.comepo.org However, specific preclinical data detailing this compound's direct influence on the rates of fatty acid oxidation or synthesis, or its impact on key enzymes involved (e.g., carnitine palmitoyltransferase I for oxidation, fatty acid synthase or acetyl-CoA carboxylase for synthesis), are not available in the reviewed literature.

Cholesterol metabolism involves the synthesis, transport, and catabolism of cholesterol, an essential component of cell membranes and a precursor for steroid hormones and bile acids. xiahepublishing.comnih.gov Lipogenesis refers specifically to the synthesis of lipids, including fatty acids and triglycerides, from non-lipid precursors, occurring predominantly in the liver and adipose tissue. nih.govlumenlearning.commdpi.com Excessive lipogenesis can contribute to conditions like hepatic steatosis. frontiersin.org

Patent literature mentions this compound as a "modulator of orphan nuclear receptors for NASH and other metabolic disorders" google.com, and as a "guanylate cyclase agonist useful for lipid metabolism disorders" googleapis.comepo.org. These general classifications imply a potential interaction with pathways involved in cholesterol metabolism and lipogenesis. However, the available information does not provide specific preclinical findings, such as quantitative data on this compound's effects on cholesterol synthesis enzymes (e.g., HMG-CoA reductase), lipoprotein profiles, or the expression of lipogenic genes (e.g., SREBP-1c, ACC, FASN) in preclinical models.

Fatty Acid Metabolism (Oxidation and Synthesis) in Preclinical Systems with this compound

Renal and Gastrointestinal Systemic Biochemical Responses to this compound in Preclinical Settings

Limited preclinical information regarding this compound's systemic biochemical responses in these organs is available. One patent mentions the use of this compound in a "suckling mouse model of intestinal secretion," googleapis.com suggesting an investigation into its effects on gastrointestinal function. However, this reference does not provide detailed biochemical responses or specific data regarding its impact on nutrient absorption, gut microbiota, or other gastrointestinal metabolic parameters. Furthermore, specific preclinical data on this compound's effects on renal biochemical responses, such as glomerular filtration rate, electrolyte balance, or the expression of renal transporters and enzymes involved in glucose or lipid metabolism, are not found in the reviewed literature.

Advanced Research Methodologies Applied to Isaglidole Studies

Computational and In Silico Approaches in Isaglidole Research

Computational and in silico methodologies play a crucial role in modern drug discovery and development, offering cost-effective and time-efficient strategies for lead identification, optimization, and mechanistic understanding. For a compound like this compound, these approaches would be instrumental in predicting its interactions with biological targets and guiding the design of improved analogues.

Molecular Docking and Dynamics Simulations for this compound-Receptor Interactions

Molecular docking and dynamics simulations are powerful tools for predicting the binding modes and affinities of small molecules, such as this compound, to their target proteins. Given this compound's association with orphan nuclear receptors, glucokinase, and liver X receptor beta, these techniques would be invaluable.

Molecular Docking: In a typical molecular docking study, the three-dimensional structure of this compound would be docked into the binding pockets of its putative protein targets. The goal is to identify the most energetically favorable orientations (poses) of this compound within the receptor's active site. Scoring functions would then be used to estimate the binding affinity. This process helps in understanding the specific residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) that stabilize the this compound-receptor complex. For instance, if this compound targets a specific orphan nuclear receptor, docking studies could reveal key amino acid residues essential for its agonistic or antagonistic activity. While specific docking data for this compound is not found, such studies are routinely performed for compounds interacting with various protein targets nih.gov.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations would provide a more dynamic and realistic view of this compound's interaction with its target. MD simulations track the time-dependent behavior of the this compound-receptor complex, allowing for the observation of conformational changes in both the ligand and the protein, the stability of the binding pose, and the strength of interactions over time. This can reveal transient interactions or allosteric effects not captured by static docking methods. For example, MD simulations could explore how this compound's binding might induce conformational changes in glucokinase, leading to its activation, or how it modulates the activity of nuclear receptors.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Cheminformatics and QSAR modeling are essential for systematically exploring the chemical space around this compound and designing novel analogues with improved potency, selectivity, or pharmacokinetic properties.

Cheminformatics: Cheminformatics tools would be used to manage, analyze, and visualize chemical information related to this compound and its structural relatives. This includes searching chemical databases for similar compounds, performing substructure searches, and clustering compounds based on structural similarity. Techniques such as molecular fingerprinting and similarity searching could identify scaffolds related to this compound that might possess similar biological activities or serve as starting points for new chemical entities. This also involves the use of virtual libraries and diversity analysis to guide the synthesis of new this compound analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish mathematical relationships between the chemical structure of compounds and their biological activity. For this compound, QSAR studies would involve:

Data Collection: Gathering experimental activity data for this compound and a series of its known analogues against relevant biological targets.

Descriptor Calculation: Computing various molecular descriptors (e.g., physicochemical properties, topological indices, electronic properties) for each compound.

Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build predictive models that correlate structural descriptors with biological activity.

A hypothetical QSAR model for this compound's activity as a glucokinase activator might reveal that specific functional groups or steric features are crucial for enhancing its potency. Such a model could then be used to virtually screen new this compound analogues and predict their activity before synthesis, thereby streamlining the lead optimization process.

Advanced Bioanalytical and Chromatographic Techniques for this compound Analysis

Accurate and sensitive bioanalytical and chromatographic techniques are fundamental for characterizing this compound's purity, stability, and its fate in biological systems during preclinical development.

Method Development for this compound and Metabolite Quantification in Preclinical Biological Matrices

Quantifying this compound and its metabolites in biological matrices (e.g., plasma, urine, tissues) is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity, selectivity, and speed.

Method Development Steps:

Sample Preparation: Developing efficient extraction methods (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to isolate this compound and its metabolites from complex biological matrices while minimizing matrix effects. Patents mention protein precipitation using acetonitrile (B52724) for plasma samples in the context of analyzing related compounds googleapis.com.

Chromatographic Separation: Optimizing LC conditions (e.g., column chemistry, mobile phase composition, gradient elution) to achieve baseline separation of this compound from endogenous compounds and potential metabolites. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are commonly employed epo.orggoogle.comgoogle.com.pg.

Mass Spectrometric Detection: Selecting appropriate MS/MS parameters (e.g., ionization mode, precursor and product ions, collision energy) for sensitive and selective detection. Multiple Reaction Monitoring (MRM) mode is typically used for quantification.

Validation: Rigorous validation of the developed method according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, sensitivity (lower limit of quantification), selectivity, recovery, and stability in the matrix.

While patents mention the general use of LC-MS/MS for compound quantification in biological samples, specific data for this compound's quantification or its metabolites in preclinical matrices are not detailed google.com.pggoogleapis.comgoogleapis.com.

Advanced Purity and Isomeric Characterization Techniques for this compound

Ensuring the purity and characterizing the isomeric forms of this compound are crucial for its development, as impurities or different isomers can significantly impact its biological activity, safety, and stability.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are routinely used for purity assessment. By optimizing stationary phases (e.g., C18, C8, hydrophilic interaction liquid chromatography (HILIC)) and mobile phases, minor impurities can be separated and quantified. Patents indicate the use of HPLC for purity analysis of related compounds, often aiming for high chromatographic purity (e.g., no less than 96-98%) google.com. UPLC offers faster analysis times and higher resolution compared to conventional HPLC google.com.

Chiral Chromatography: If this compound possesses chiral centers, chiral HPLC or supercritical fluid chromatography (SFC) would be employed to separate and quantify its enantiomers or diastereomers. Different isomers can have vastly different pharmacological profiles, making their separation and characterization essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR (e.g., 1H, 13C, 19F NMR, 2D NMR techniques like COSY, HSQC, HMBC) is indispensable for confirming the chemical structure of this compound, identifying impurities, and characterizing its stereochemistry. For example, 19F NMR would be particularly useful given this compound's fluorine atom (C11H13FN4) googleapis.com.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): Beyond quantification, MS techniques are used for structural elucidation of impurities and degradation products. HRMS provides accurate mass measurements, enabling the determination of elemental composition, which is critical for identifying unknown species.

X-ray Crystallography: If this compound can be crystallized, X-ray crystallography provides the definitive three-dimensional structure, including absolute configuration, which is vital for understanding its precise interactions with biological targets and for intellectual property purposes.

Emerging Research Themes and Future Perspectives for Isaglidole

Identification of Undiscovered Biological Targets and Off-Targets of Isaglidole

While this compound is known as an alpha2-adrenergic antagonist angelinipharma.comresearchgate.netgoogle.com.pg, the identification of undiscovered biological targets and off-targets remains a crucial area in modern pharmacology. Off-target effects, where a compound interacts with proteins other than its intended primary target, can be responsible for both unintended side effects and novel therapeutic benefits, providing opportunities for drug repurposing techscience.com. Advanced computational methods and high-throughput screening (HTS) techniques are increasingly employed for this purpose techscience.comharvard.edufrontiersin.org.

Computational Approaches: In silico methods, such as ligand-based and structure-based virtual screening, can predict potential interactions between this compound and a vast array of proteins across the human proteome techscience.comharvard.edu. Algorithms that analyze chemical similarity, binding site characteristics, and protein-ligand docking could reveal novel binding partners for this compound beyond adrenergic receptors.

Experimental Screening: High-throughput screening (HTS) platforms allow for the rapid testing of compounds against thousands of biological targets or cellular phenotypes evotec.combmglabtech.comwikipedia.org. Applying HTS to this compound could involve screening against diverse target classes, including G-protein coupled receptors (GPCRs) beyond adrenergic receptors, enzymes, and ion channels, to systematically identify new interactions. Chemical proteomics approaches, which involve isolating and identifying proteins that bind to a compound from a cellular environment, could also be instrumental in uncovering both on- and off-targets frontiersin.org.

Polypharmacology Investigations: Understanding the polypharmacological profile of this compound—its ability to interact with multiple targets—could lead to a more holistic view of its effects. This is particularly relevant as many complex diseases involve multiple dysfunctional pathways, and a single compound modulating several targets could offer a more effective therapeutic strategy.

Exploration of this compound's Modulatory Effects on Novel Metabolic or Signaling Pathways

This compound's historical association with glucose metabolism and its potential to activate AMP-activated protein kinase (AMPK) researchgate.netscribd.com suggest its involvement in broader metabolic regulation. Future research could explore its influence on novel metabolic or signaling pathways beyond these established connections. Metabolic pathways are interconnected series of chemical reactions crucial for cellular function, energy production, and biosynthesis nih.govwikipedia.orgbbc.co.uk. Signaling pathways, on the other hand, govern cellular communication and responses to stimuli cusabio.comsignalingpathways.org.

Lipid Metabolism: Given its link to metabolic disorders, investigating this compound's effects on lipid metabolism pathways, such as fatty acid synthesis, oxidation, or cholesterol homeostasis, could reveal new therapeutic avenues. Compounds like SGLT2 inhibitors, while distinct in mechanism, have shown benefits beyond glucose lowering, impacting cardiovascular and renal health through various metabolic modulations tg.org.aumdpi.com.

Inflammatory Pathways: Chronic inflammation is a hallmark of many metabolic diseases. Research could explore if this compound modulates key inflammatory signaling pathways (e.g., NF-κB, inflammasome pathways) or influences the production of pro- or anti-inflammatory mediators.

Autophagy and Cellular Stress Responses: Investigating this compound's impact on cellular processes like autophagy or endoplasmic reticulum (ER) stress responses could uncover novel mechanisms of action, especially if linked to its metabolic effects.

Gut Microbiota-Metabolism Axis: The gut microbiome plays a significant role in host metabolism. Future studies could examine if this compound influences gut microbiota composition or its metabolic outputs, which in turn could modulate host metabolic or signaling pathways.

Innovative Methodologies for Investigating this compound's Mechanism and Analogues

The elucidation of a compound's mechanism of action and the development of its analogues benefit greatly from innovative methodologies. While specific studies on this compound using these methods are not widely published, the application of advanced techniques could provide deeper insights.

Systems Biology and Network Pharmacology: Integrating multi-omics data (genomics, proteomics, metabolomics) with computational modeling can provide a systems-level understanding of how this compound interacts within complex biological networks signalingpathways.org. Network pharmacology, in particular, can map drug-target interactions to disease pathways, revealing potential polypharmacological effects and new indications.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography: Structural biology techniques could be employed to determine the high-resolution 3D structures of this compound in complex with its known (and potentially novel) targets. This structural information is invaluable for understanding the molecular basis of its activity and for guiding the rational design of more potent and selective analogues.

Artificial Intelligence (AI) and Machine Learning (ML) in Drug Design: AI and ML algorithms can accelerate the discovery and optimization of this compound analogues by predicting their properties, identifying potential synthesis routes, and even suggesting novel chemical scaffolds with desired activities insilico.com. These methods can analyze vast datasets of chemical structures and biological activities to identify patterns that human intuition might miss.

Phenotypic Screening with Advanced Imaging: Beyond target-based assays, phenotypic screening, which observes the effects of compounds on whole cells or organisms, coupled with high-content imaging, could reveal subtle or unanticipated biological activities of this compound, prompting further mechanistic investigation.

Repurposing Potential of this compound in Preclinical Research Contexts

Drug repurposing, the identification of new uses for existing drugs, is a highly attractive strategy due to reduced development time and costs, leveraging existing safety data nih.govamericangene.comfrontiersin.org. While this compound has been studied for diabetes, its known mechanisms could lend themselves to exploration in other preclinical research contexts.

Neurodegenerative Diseases: Given that alpha2-adrenergic receptors are expressed in the central nervous system and play roles in neurotransmission, cognition, and mood, this compound's modulation of these receptors could be explored in preclinical models of neurodegenerative conditions or psychiatric disorders.

Cardiovascular Diseases: Beyond its indirect effects through glucose control, direct cardiovascular effects of this compound could be investigated. Alpha2-adrenergic receptors are involved in blood pressure regulation and cardiac function fpnotebook.com. Preclinical studies could assess its potential in models of hypertension, heart failure, or atherosclerosis, similar to how SGLT2 inhibitors have found applications beyond diabetes frontiersin.orgtg.org.aumdpi.com.

Inflammatory and Autoimmune Conditions: If this compound is found to modulate inflammatory pathways (as speculated in 7.2), its repurposing potential in preclinical models of inflammatory or autoimmune diseases could be explored.

Renal Disorders: Given the systemic nature of metabolic diseases and the involvement of alpha2-adrenergic receptors in renal physiology, preclinical research could investigate this compound's effects on kidney function and disease progression, particularly in conditions linked to metabolic dysfunction.

The future of this compound research lies in leveraging advanced methodologies to comprehensively map its biological interactions and effects, potentially revealing new therapeutic applications beyond its historical focus on diabetes.

Q & A

Basic Research Questions

Q. What molecular targets and pathways are associated with Isaglidole’s anti-diabetic activity, and how can researchers validate these mechanisms experimentally?

  • Answer : this compound (C₁₁H₁₃FN₄) is an aldose reductase inhibitor, targeting the polyol pathway implicated in diabetic complications . To validate mechanisms, use in vitro enzymatic assays (e.g., recombinant aldose reductase activity assays) and in vivo diabetic rodent models (e.g., streptozotocin-induced hyperglycemia). Include controls for off-target effects via siRNA knockdown or competitive inhibition studies. Quantify sorbitol accumulation via HPLC or fluorometric assays as a functional readout .

Q. What standardized protocols exist for assessing this compound’s pharmacokinetic profile in preclinical models?

  • Answer : Employ LC-MS/MS to measure plasma/tissue concentrations of this compound in rodent models. Use a crossover study design with dose-ranging (e.g., 1–50 mg/kg) and timed sampling (0–24 hrs). Include parameters like bioavailability (F), half-life (t₁/₂), and volume of distribution (Vd). Validate assays using spiked matrices and compare against reference standards from regulatory databases (e.g., FDA UNII: B51UC955KQ) .

Q. How should researchers design a robust dose-response study for this compound in diabetic neuropathy models?

  • Answer : Use a randomized, blinded design with ≥3 dose groups (e.g., 5, 10, 20 mg/kg) and a vehicle control. Primary endpoints include nerve conduction velocity and intraepidermal nerve fiber density. Apply ANOVA with post-hoc Tukey tests for between-group comparisons. Ensure power analysis (α=0.05, β=0.2) to determine sample size, and report confidence intervals for effect sizes .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo efficacy of this compound be systematically resolved?

  • Answer : Contradictions may arise from metabolic differences (e.g., enzyme induction in vivo) or bioavailability limitations. Perform in vitro-in vivo correlation (IVIVC) studies using physiologically based pharmacokinetic (PBPK) modeling. Validate with tissue-specific microdialysis or autoradiography to assess drug penetration. Cross-reference results with transcriptomic data (e.g., RNA-seq of target tissues) to identify compensatory pathways .

Q. What strategies optimize the sensitivity of assays measuring this compound’s inhibition kinetics under varying physiological conditions?

  • Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) under simulated conditions (e.g., pH 7.4 vs. diabetic acidosis at pH 6.8). Apply Michaelis-Menten kinetics with Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition. Include negative controls (e.g., heat-denatured enzyme) and replicate experiments ≥3 times to ensure reproducibility .

Q. How can multi-omics approaches elucidate this compound’s off-target effects in chronic exposure models?

  • Answer : Integrate proteomics (e.g., TMT mass spectrometry) and metabolomics (LC-HRMS) data from liver/kidney tissues of long-term this compound-treated models. Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to identify dysregulated networks (e.g., glutathione metabolism). Validate findings with CRISPR-Cas9 knockouts or pharmacological inhibitors in cell-based assays .

Q. What statistical methods are recommended for analyzing time-series data in this compound’s longitudinal efficacy studies?

  • Answer : Apply mixed-effects models to account for intra-subject variability. Use Kaplan-Meier survival analysis for time-to-event endpoints (e.g., onset of nephropathy). For repeated measures, employ GEE (generalized estimating equations) or autoregressive covariance structures. Report adjusted p-values (e.g., Benjamini-Hochberg) to control for false discoveries in high-dimensional datasets .

Q. How can researchers address heterogeneity in patient-derived data when modeling this compound’s therapeutic response?

  • Answer : Stratify data by covariates like HbA1c levels, age, or genetic polymorphisms (e.g., AKR1B1 variants). Use machine learning (e.g., random forests or clustering algorithms) to identify subpopulations with divergent responses. Validate with bootstrapping or cross-validation to ensure generalizability. Publish raw datasets in FAIR-compliant repositories for meta-analyses .

Methodological Guidelines

  • Experimental Design : Always include sham/vehicle controls and pre-register protocols (e.g., OSF or ClinicalTrials.gov ) to reduce bias .
  • Data Validation : Cross-verify findings using orthogonal methods (e.g., Western blot alongside ELISA) .
  • Ethical Compliance : For human tissue studies, adhere to IRB protocols and anonymize data per GDPR/HIPAA standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.